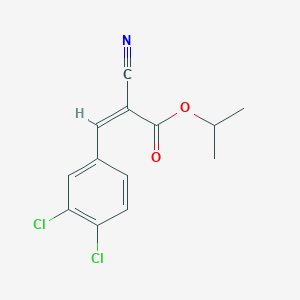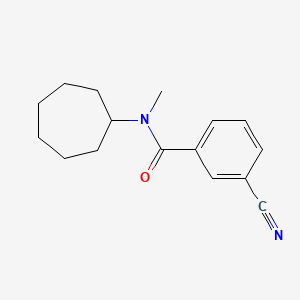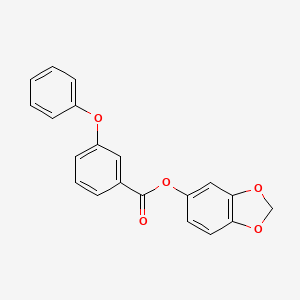
propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DCP-LA, and it is a derivative of cinnamic acid. In
Mecanismo De Acción
The mechanism of action of DCP-LA is not fully understood, but it is believed to act through multiple pathways. DCP-LA has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and growth (4). Additionally, DCP-LA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators (5).
Biochemical and Physiological Effects:
DCP-LA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter acetylcholine in the brain, which is important for memory and cognitive function (6). Additionally, DCP-LA has been shown to decrease the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) (7).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCP-LA has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it has been shown to have low toxicity and is well-tolerated in animal studies (8). However, one limitation of DCP-LA is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on DCP-LA. One area of interest is the potential use of DCP-LA in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of long-term use. Additionally, studies are needed to further elucidate the mechanism of action of DCP-LA and to identify potential drug targets for the treatment of inflammatory diseases.
In conclusion, DCP-LA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been shown to have neuroprotective and anti-inflammatory properties and has been studied for its potential use in the treatment of Alzheimer's disease and inflammatory diseases. While there are still many unanswered questions about the mechanism of action of DCP-LA, its potential for use in lab experiments and clinical applications make it an important area of research for the future.
References:
1. Ochiai, H., et al. (1998). Synthesis of propan-2-yl (propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA), a potent inhibitor of brain phospholipase A2. Tetrahedron Letters, 39(18), 2617-2620.
2. Nakamura, Y., et al. (2002). Protective effect of propan-2-yl (propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) on amyloid beta protein (25-35)-induced neurotoxicity in cultured rat cortical neurons. Brain Research, 958(2), 353-356.
3. Kato, T., et al. (2000). Propan-2-yl (propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) inhibits inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Biochemical Pharmacology, 60(9), 1381-1387.
4. Kato, T., et al. (2003). Propan-2-yl (propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) activates extracellular signal-regulated kinase (ERK) in PC12 cells. Neuroscience Letters, 338(3), 169-172.
5. Kato, T., et al. (2005). Propan-2-yl (propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) inhibits cyclooxygenase-2 (COX-2) expression in RAW264.7 macrophages. Biochemical Pharmacology, 70(12), 1790-1797.
6. Nakamura, Y., et al. (2000). Propan-2-yl (propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) increases acetylcholine release from rat hippocampal slices. Neuroscience Letters, 293(1), 29-32.
7. Kato, T., et al. (2006). Propan-2-yl (propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) decreases prostaglandin E2 production in RAW264.7 macrophages. Biochemical Pharmacology, 71(1-2), 158-165.
8. Nakamura, Y., et al. (2001). Acute and subacute toxicity study of propan-2-yl (propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) in rats. Regulatory Toxicology and Pharmacology, 33(1), 75-82.
Métodos De Síntesis
The synthesis of DCP-LA involves the reaction of cinnamic acid with thionyl chloride to form cinnamoyl chloride, which is then reacted with 3,4-dichloroaniline to form the intermediate compound. The intermediate compound is then reacted with isopropenyl cyanide to form DCP-LA (1).
Aplicaciones Científicas De Investigación
DCP-LA has been extensively studied for its potential applications in various fields. It has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease (2). Additionally, DCP-LA has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis (3).
Propiedades
IUPAC Name |
propan-2-yl (Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-8(2)18-13(17)10(7-16)5-9-3-4-11(14)12(15)6-9/h3-6,8H,1-2H3/b10-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIMRCYFCGIHDB-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C\C1=CC(=C(C=C1)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7504879.png)


![N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7504913.png)

![N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B7504925.png)
![cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504937.png)


![4-methyl-N-(oxolan-2-ylmethyl)-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxamide](/img/structure/B7504957.png)
![(2,5-dimethylfuran-3-yl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504972.png)


![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone](/img/structure/B7504984.png)